molecular formula C6H6N4O4 B3032982 2,6-Dinitrobenzene-1,4-diamine CAS No. 67382-08-5

2,6-Dinitrobenzene-1,4-diamine

Cat. No. B3032982
CAS RN: 67382-08-5
M. Wt: 198.14 g/mol
InChI Key: ZABRHWKDGNVNLW-UHFFFAOYSA-N
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Description

“2,6-Dinitrobenzene-1,4-diamine” is a chemical compound with the molecular formula C6H6N4O4 . It is a derivative of benzene, where two nitro groups (-NO2) and two amine groups (-NH2) are attached to the benzene ring . The molecular weight of this compound is approximately 198.136 Da .


Synthesis Analysis

The synthesis of “2,6-Dinitrobenzene-1,4-diamine” and similar compounds often involves the use of strong nucleophiles at activated positions (typically ortho and para positions relative to the nitro group) . One method that does not rely on aryl halides is nucleophilic displacement of aromatic hydrogens in nitroaromatics . Another method involves the hydrogenation of dinitrobenzenes to corresponding diamines over a Cu–Al mixed oxide catalyst .


Molecular Structure Analysis

The molecular structure of “2,6-Dinitrobenzene-1,4-diamine” consists of a benzene ring with two nitro groups and two amine groups attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers .


Chemical Reactions Analysis

The chemical reactions involving “2,6-Dinitrobenzene-1,4-diamine” often involve nucleophilic aromatic substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary or tertiary alcohols in the presence of oxygen . The products of these reactions show good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles to access selectively substituted aromatic compounds .

Scientific Research Applications

These applications highlight the versatility of DNBD in scientific research. Its role spans from energetic materials to pharmaceuticals, making it an intriguing compound for further investigation. If you’d like more details on any specific application, feel free to ask! 😊 .

Mechanism of Action

Target of Action

It’s known that nitrobenzenes, such as dinitrobenzenes, are composed of a benzene ring and two nitro group (-no 2) substituents . These compounds often interact with various biological targets, depending on their specific structure and functional groups.

Mode of Action

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring

Biochemical Pathways

It’s known that nitro compounds can undergo various reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially affect various biochemical pathways.

Pharmacokinetics

It’s known that dinitrobenzenes are insoluble in water , which could impact their absorption and distribution in the body

Result of Action

Nitro compounds can undergo various reactions, potentially leading to the formation of new compounds with different properties . The specific effects would depend on the nature of these reactions and the resulting compounds.

Action Environment

It’s known that dinitrobenzenes have specific physical properties, such as melting and boiling points , which could be influenced by environmental conditions

Safety and Hazards

While specific safety and hazard information for “2,6-Dinitrobenzene-1,4-diamine” was not found, similar compounds like 1,4-Dinitrobenzene are considered hazardous . They may cause damage to organs through prolonged or repeated exposure and are fatal if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions in the research and application of “2,6-Dinitrobenzene-1,4-diamine” and similar compounds could involve further exploration of their synthesis methods, particularly those that do not rely on aryl halides . Additionally, their reactivity in nucleophilic aromatic substitution reactions could be further investigated .

properties

IUPAC Name

2,6-dinitrobenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABRHWKDGNVNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90413822
Record name 2,6-dinitrobenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90413822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dinitrobenzene-1,4-diamine

CAS RN

67382-08-5
Record name NSC127001
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dinitrobenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90413822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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